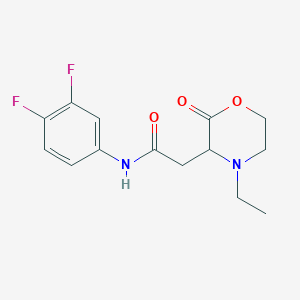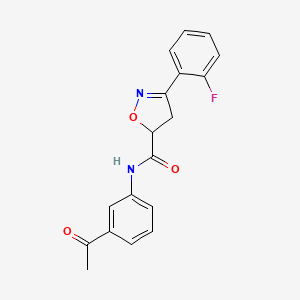![molecular formula C14H18FNO2 B4655456 1-[2-(2-fluorophenoxy)butanoyl]pyrrolidine](/img/structure/B4655456.png)
1-[2-(2-fluorophenoxy)butanoyl]pyrrolidine
Descripción general
Descripción
1-[2-(2-fluorophenoxy)butanoyl]pyrrolidine, also known as JNJ-42153605, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrrolidine-based compounds that have been extensively studied for their pharmacological properties.
Mecanismo De Acción
1-[2-(2-fluorophenoxy)butanoyl]pyrrolidine acts as a partial agonist of the dopamine D2 receptor, which means that it can activate the receptor to a certain extent but not fully. This property makes it a potential candidate for the treatment of schizophrenia, as it can modulate the activity of the receptor without causing excessive stimulation. The compound also acts as an antagonist of the serotonin 5-HT2A receptor, which means that it can block the activity of the receptor. This property makes it a potential candidate for the treatment of anxiety disorders, as it can reduce the activity of the receptor and thus decrease anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase dopamine release in the prefrontal cortex, which is implicated in cognitive function and working memory. The compound has also been shown to increase the activity of the mesolimbic dopamine pathway, which is implicated in reward and motivation. In addition, this compound has been found to decrease the activity of the amygdala, which is involved in emotional processing and fear response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-fluorophenoxy)butanoyl]pyrrolidine has several advantages for lab experiments. It has a high affinity for the dopamine D2 receptor, which makes it a valuable tool for studying the receptor's activity. The compound also has a modulatory effect on the serotonin 5-HT2A receptor, which makes it a valuable tool for studying the receptor's role in anxiety disorders. However, there are also some limitations to using this compound in lab experiments. The compound has a relatively short half-life, which means that it may need to be administered multiple times to achieve a sustained effect. In addition, the compound has a low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-fluorophenoxy)butanoyl]pyrrolidine. One potential direction is to investigate its therapeutic potential in schizophrenia and Parkinson's disease. Another potential direction is to investigate its potential as an anxiolytic agent for the treatment of anxiety disorders. In addition, further research is needed to fully understand the compound's mechanism of action and its effects on dopamine and serotonin receptors. Finally, research is needed to develop more efficient synthesis methods for this compound to make it more accessible for scientific research.
Aplicaciones Científicas De Investigación
1-[2-(2-fluorophenoxy)butanoyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the dopamine D2 receptor, which is implicated in several neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The compound has also been shown to have a modulatory effect on the serotonin 5-HT2A receptor, which is involved in mood regulation and anxiety.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-pyrrolidin-1-ylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-2-12(14(17)16-9-5-6-10-16)18-13-8-4-3-7-11(13)15/h3-4,7-8,12H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCOGFFJIYVIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[chloro(difluoro)methoxy]phenyl}-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylurea](/img/structure/B4655374.png)
![2-[(2-cyanophenyl)thio]-N-[2-(mesityloxy)ethyl]benzamide](/img/structure/B4655378.png)
![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4655388.png)
![3-[(4-chlorophenoxy)methyl]-N-(6-methoxy-3-pyridinyl)benzamide](/img/structure/B4655390.png)
![N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4655397.png)
![4,4'-[thiobis(1-oxo-3,1-propanediyl)]dimorpholine](/img/structure/B4655399.png)
![N-[3-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide](/img/structure/B4655402.png)

![4-{3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-2,6-dimethylmorpholine](/img/structure/B4655412.png)

![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-1-butanamine](/img/structure/B4655416.png)
![[4-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B4655421.png)
![N-isobutyl-5,6-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4655433.png)
![ethyl 1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4655451.png)